

Disperse Yellow 232 solubility in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disperse Yellow 232*

Cat. No.: *B1202917*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Disperse Yellow 232**

Abstract

Disperse Yellow 232 (C.I. 55165) is a non-ionic coumarin-based dye valued for its application in coloring hydrophobic synthetic fibers, particularly polyester.^{[1][2]} Its efficacy in dyeing processes and other applications is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of **Disperse Yellow 232**. It delves into the theoretical principles of solubility, presents available quantitative data, and offers a detailed, field-proven experimental protocol for determining its solubility in various solvents. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering who require a deep understanding of this dye's dissolution behavior.

Introduction to Disperse Yellow 232

Disperse Yellow 232 is a synthetic organic compound characterized by its low water solubility and its ability to sublime, properties that are essential for the disperse dyeing process.^{[3][4]} Chemically, it is identified as 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one.^{[5][6]} Its molecular structure imparts a bright, fluorescent yellow hue with good light and heat fastness, making it a reliable choice for industrial applications beyond textiles, including plastics and printing inks.^{[2][3]}

Key Physicochemical Properties:

- CAS Number: 35773-43-4[3]
- Molecular Formula: C₂₀H₁₇ClN₂O₃[5]
- Molecular Weight: 368.81 g/mol [1][5]
- Appearance: Yellow powder[3]
- Water Solubility: Insoluble[3]
- Melting Point: 195-196°C[5]

The molecule's relatively non-polar nature and rigid structure are the primary determinants of its solubility profile.[7][8] Understanding this profile is critical for optimizing dyeing parameters, formulating stable dye dispersions, and exploring novel applications.


The Science of Solubility: Theoretical Framework

The dissolution of a solid solute, such as **Disperse Yellow 232**, into a liquid solvent is a complex thermodynamic process. The principle of "like dissolves like" is the cornerstone for predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules.

- Solute-Solute Interactions: Energy is required to overcome the forces holding the dye molecules together in the crystal lattice.
- Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
- Solute-Solvent Interactions: Energy is released when the dye molecule forms new interactions with the solvent molecules.

A dye will dissolve readily in a solvent if the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. Disperse dyes, being non-ionic and having low polarity, generally exhibit higher solubility in organic solvents than in water.[9]

The following diagram illustrates the logical relationship governing the solubility of a non-polar dye like **Disperse Yellow 232** in solvents of varying polarity.

[Click to download full resolution via product page](#)

Caption: "Like Dissolves Like" Principle for **Disperse Yellow 232**.

Quantitative Solubility Data

Comprehensive solubility data for **Disperse Yellow 232** in a wide range of common organic solvents is not extensively published. However, specific data exists for its solubility in supercritical carbon dioxide (scCO₂), a medium of significant interest for environmentally friendly dyeing processes.

**3.1. Solubility in Supercritical Carbon Dioxide (scCO₂)

**

Research by Yamini et al. provides precise measurements of **Disperse Yellow 232** solubility in scCO₂ at various temperatures and pressures.[\[10\]](#) This data is crucial for designing and optimizing supercritical fluid dyeing (SFD) systems.

Temperature (K)	Pressure (MPa)	Solubility (mol fraction, y x 10 ⁶)
308	12.2	0.11
308	16.2	0.52
308	20.3	1.34
318	12.2	0.16
318	16.2	0.81
318	20.3	2.11
328	12.2	0.22
328	16.2	1.15
328	20.3	3.12
338	16.2	1.55
338	20.3	4.41
338	25.3	7.15

Data extracted from J. Chem.

Eng. Data 2010, 55, 7, 2604–
2608.[\[10\]](#)

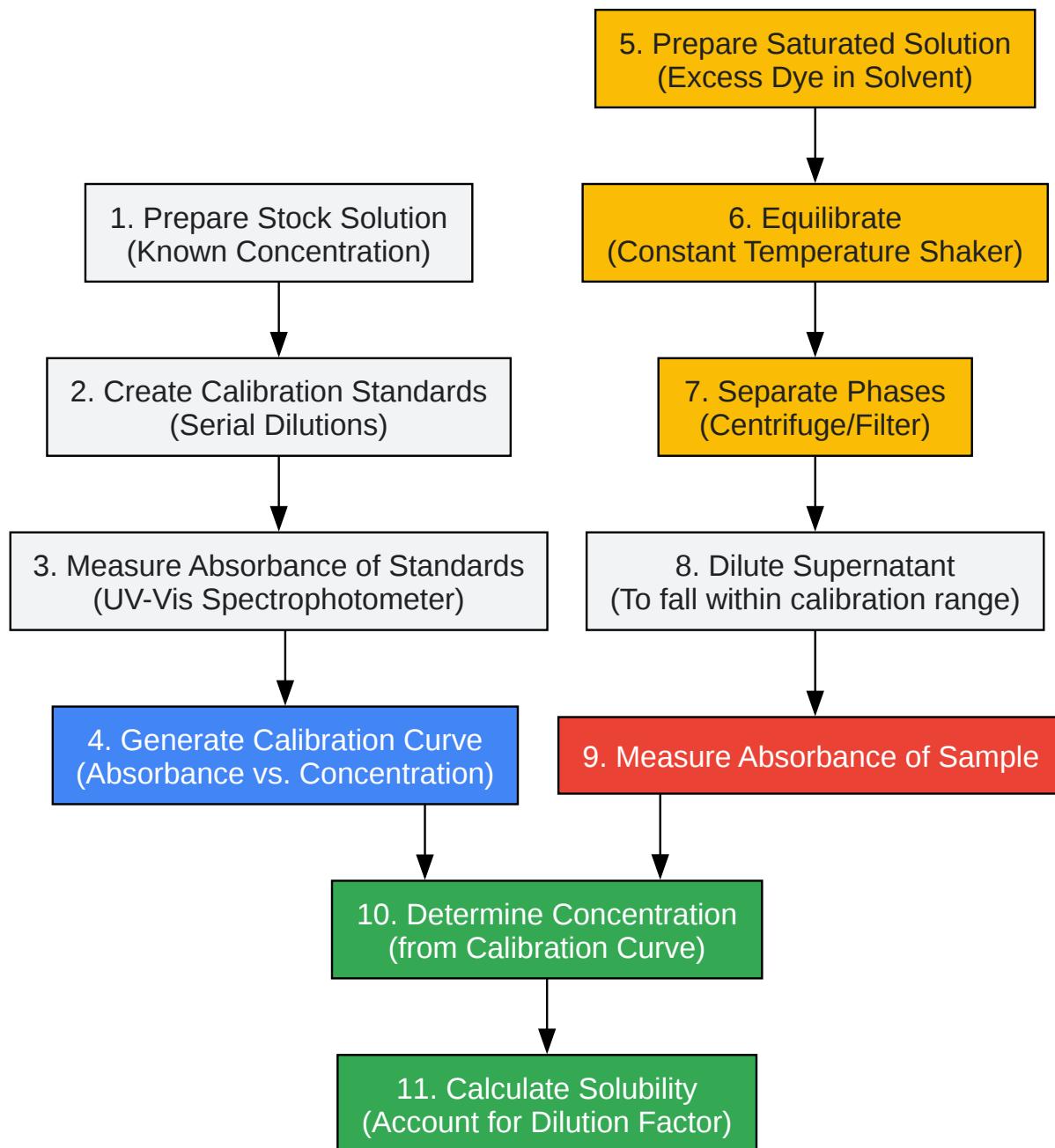
Illustrative Solubility in Common Organic Solvents

While specific experimental values are sparse, an illustrative solubility profile can be projected based on the dye's structure and the known behavior of similar disperse dyes.[\[11\]](#) The

following table provides expected solubility trends. It is imperative that these values be confirmed experimentally for any specific application.

Solvent	Solvent Class	Expected Solubility Trend	Rationale
Water	Polar Protic	Very Low / Insoluble	The dye is non-ionic and hydrophobic. [3]
Ethanol	Polar Protic	Low	Limited interaction with the polar hydroxyl group.
Acetone	Polar Aprotic	Moderate	The ketone group offers some polarity for interaction.
Dichloromethane	Non-Polar	Moderate to High	Good compatibility between the chlorinated solvent and the dye's structure.
Toluene	Non-Polar	Moderate to High	Aromatic ring interactions can promote dissolution.
N,N-Dimethylformamide (DMF)	Polar Aprotic	High	A strong polar aprotic solvent known to be effective for many organic dyes. [12]

Experimental Protocol for Solubility Determination


This section outlines a robust, self-validating protocol for determining the equilibrium solubility of **Disperse Yellow 232** in an organic solvent using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which correlates absorbance with concentration.[\[13\]](#)

Rationale and Causality

The core principle is to create a saturated solution where the dissolved dye is in equilibrium with the excess solid dye. By separating the saturated supernatant and measuring its concentration, we determine the solubility limit at a specific temperature. Using a spectrophotometer provides high sensitivity, which is crucial for accurately measuring even low solubility levels.[\[13\]](#)

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Methodology

Part A: Calibration Curve Generation

- Determine λ -max: Prepare a dilute solution of **Disperse Yellow 232** in the chosen solvent. Scan its absorbance from 350-550 nm to find the wavelength of maximum absorbance (λ -max). All subsequent measurements must be made at this wavelength.
- Prepare Stock Solution: Accurately weigh a small amount of **Disperse Yellow 232** (e.g., 10 mg) and dissolve it in a precise volume of the solvent (e.g., 100 mL) to create a stock solution of known concentration.
- Prepare Standards: Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.
- Measure Absorbance: Measure the absorbance of each standard solution at λ -max, using the pure solvent as a blank.
- Plot Curve: Plot a graph of Absorbance versus Concentration. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.995 is required for a trustworthy calibration.

Part B: Saturated Solution Analysis

- Prepare Slurry: Add an excess amount of **Disperse Yellow 232** to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential.
- Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can confirm the minimum time required.
- Phase Separation: Centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.^[12] Alternatively, filter the solution through a 0.22 μ m syringe filter compatible with the solvent. This step must be performed quickly and at the equilibration temperature to prevent precipitation.
- Dilution: Immediately take a precise aliquot of the clear supernatant and dilute it with a known volume of the solvent. The dilution factor should be chosen so that the absorbance of the final solution falls within the linear range of your calibration curve.

- Measure Sample Absorbance: Measure the absorbance of the diluted sample at λ -max.
- Calculate Solubility:
 - Use the calibration curve equation to calculate the concentration of the diluted sample:
$$\text{Concentration}_{\text{diluted}} = (\text{Absorbance}_{\text{sample}} - c) / m.$$
 - Multiply this concentration by the dilution factor to find the concentration of the saturated solution, which is the solubility: $\text{Solubility} = \text{Concentration}_{\text{diluted}} * \text{Dilution}_{\text{Factor}}.$

Conclusion

The solubility of **Disperse Yellow 232** is a critical parameter dictated by its molecular structure and the nature of the solvent. While it is fundamentally insoluble in water, it exhibits varying degrees of solubility in organic solvents, with a higher affinity for non-polar and polar aprotic media.[3][9] The quantitative data in supercritical CO₂ highlights its suitability for modern, sustainable dyeing technologies.[10] For applications involving other organic solvents, the detailed experimental protocol provided in this guide offers a reliable framework for researchers to generate precise and reproducible solubility data, enabling process optimization and innovation in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. leapchem.com [leapchem.com]
- 3. Page loading... guidechem.com
- 4. Disperse Yellow 232 | 94945-27-4 | Benchchem [\[benchchem.com\]](http://benchchem.com)
- 5. bocsci.com [bocsci.com]
- 6. Disperse Yellow 232 | 35773-43-4 [\[chemicalbook.com\]](http://chemicalbook.com)

- 7. A Beginner's Guide to Solvent Dyes (Features & Applications) [primachemicals.com]
- 8. pylamdyes.com [pylamdyes.com]
- 9. What are the differences between disperse dyes, solvent dyes and vat dyes? - FAQ - Emperor Chem [emperordye.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. chinadyeingmachines.com [chinadyeingmachines.com]
- To cite this document: BenchChem. [Disperse Yellow 232 solubility in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202917#disperse-yellow-232-solubility-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com